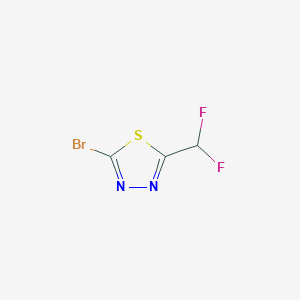

2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF2N2S/c4-3-8-7-2(9-3)1(5)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUADXWTZXHNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340313-49-6 | |

| Record name | 2-bromo-5-(difluoromethyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole

Foreword: The Significance of Fluorinated Heterocycles in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (-CF₂H), in particular, serves as a lipophilic hydrogen bond donor, offering a distinct advantage in modulating pharmacokinetic and pharmacodynamic profiles. When coupled with a 1,3,4-thiadiazole scaffold—a heterocycle known for its diverse pharmacological activities, including antimicrobial and anticancer properties—the resulting molecule, 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole, emerges as a valuable and versatile building block for the synthesis of novel therapeutic agents.[1][2][3]

This guide provides a comprehensive overview of the synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into the mechanistic underpinnings of each reaction step, offering not just a protocol, but a deeper understanding of the "why" behind the "how."

Strategic Overview: A Two-Stage Synthetic Approach

The most efficient and widely recognized route to this compound involves a two-stage process. This strategy hinges on the initial construction of the core heterocyclic system, followed by a robust and reliable halogenation reaction.

-

Stage 1: Synthesis of the Key Intermediate, 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine. This foundational step involves the cyclization of a suitable precursor to form the stable 1,3,4-thiadiazole ring bearing the essential difluoromethyl and amino functionalities.

-

Stage 2: Halogenation via the Sandmeyer Reaction. The transformation of the 2-amino group to a 2-bromo group is elegantly achieved through a Sandmeyer reaction, a classic and powerful method for the conversion of aromatic amines to halides.[4][5][6]

The following diagram illustrates the overall synthetic workflow:

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine

The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is a well-established synthetic transformation, often achieved through the acid-catalyzed cyclization of thiosemicarbazide with a carboxylic acid or its derivative.[2][7][8] This approach is both efficient and versatile, allowing for the introduction of various substituents at the 5-position of the thiadiazole ring.

Mechanistic Insight: The Cyclization Cascade

The reaction proceeds through a multi-step mechanism. Initially, the nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic carbonyl carbon of the difluoroacetic acid derivative. This is followed by a series of intramolecular proton transfers and a dehydration step, leading to the formation of a key intermediate. The sulfur atom then acts as a nucleophile, attacking the imine carbon, which results in ring closure. A final dehydration step yields the aromatic and stable 1,3,4-thiadiazole ring. The use of a strong acid catalyst, such as sulfuric acid or phosphorus oxychloride, is crucial for promoting the necessary dehydration steps and driving the reaction to completion.[2]

Detailed Experimental Protocol: Stage 1

Materials and Reagents:

-

Difluoroacetic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add thiosemicarbazide (1.0 eq) to an excess of phosphorus oxychloride (or concentrated sulfuric acid) (5-10 vol) at 0 °C.

-

To this stirring suspension, add difluoroacetic acid (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7-8. This should be done in a fume hood as gas evolution will occur.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

Purify the crude 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

| Parameter | Value/Condition |

| Reactants | Difluoroacetic acid, Thiosemicarbazide |

| Catalyst/Solvent | Phosphorus oxychloride or conc. H₂SO₄ |

| Stoichiometry | 1:1 (Acid:Thiosemicarbazide) |

| Reaction Temp. | 80-90 °C |

| Reaction Time | 2-4 hours |

| Work-up | Quenching on ice, neutralization with NaHCO₃ |

| Purification | Recrystallization from Ethanol/Water |

| Expected Yield | 60-75% |

| CAS Number | 25306-15-4[9] |

Table 1: Summary of Reaction Parameters for Stage 1.

Stage 2: Sandmeyer Bromination of the Amino Group

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[4][5][6] This reaction is particularly well-suited for heterocyclic systems like 1,3,4-thiadiazoles and proceeds under mild conditions with good to excellent yields.[10]

Mechanistic Insight: The Radical Pathway of the Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The mechanism can be broken down into three key phases:

-

Diazotization: The primary amino group of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine reacts with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is typically unstable and is used immediately in the next step.

-

Single Electron Transfer (SET): The copper(I) bromide catalyst donates a single electron to the diazonium salt. This results in the formation of an aryl radical and the liberation of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the previous step, to yield the final product, this compound, and regenerate the copper(I) catalyst.[5][6]

The following diagram illustrates the mechanism of the Sandmeyer reaction:

Caption: Mechanism of the Sandmeyer Reaction.

Detailed Experimental Protocol: Stage 2

Materials and Reagents:

-

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Sodium sulfite (Na₂SO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine (1.0 eq) in an excess of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product from the reaction mixture with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x volume).

-

Combine the organic extracts and wash them sequentially with deionized water, a saturated sodium sulfite solution (to remove any excess bromine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

| Parameter | Value/Condition |

| Reactant | 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |

| Reagents | NaNO₂, HBr, CuBr |

| Stoichiometry | 1:1.1:1.2 (Amine:Nitrite:CuBr) |

| Reaction Temp. | 0-5 °C (diazotization), RT (bromination) |

| Reaction Time | 2-3 hours |

| Work-up | Solvent extraction, washing with Na₂SO₃ |

| Purification | Column chromatography or vacuum distillation |

| Expected Yield | 50-65% |

| CAS Number | 1340313-49-6[11][12] |

Table 2: Summary of Reaction Parameters for Stage 2.

Safety and Handling Considerations

-

Phosphorus oxychloride and concentrated sulfuric acid are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Hydrobromic acid is a strong, corrosive acid. Handle with extreme care.

-

The diazonium salt intermediate is potentially explosive, especially when dry. It should be kept in solution at low temperatures and used immediately after its formation.

-

Organic solvents are flammable. Ensure all heating is done using a heating mantle and that there are no nearby ignition sources.

Conclusion and Future Perspectives

The synthesis of this compound is a robust and reproducible process that relies on fundamental and well-understood organic transformations. The two-stage approach, involving the initial formation of the thiadiazole ring followed by a Sandmeyer bromination, provides a reliable route to this valuable building block. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists in their efforts to design and synthesize the next generation of innovative therapeutics. The versatility of the 2-bromo substituent allows for further functionalization through various cross-coupling reactions, opening up a vast chemical space for exploration in drug discovery programs.

References

- 1. 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole (2297935-98-7) for sale [vulcanchem.com]

- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 9. 25306-15-4 Cas No. | 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine | Apollo [store.apolloscientific.co.uk]

- 10. bu.edu.eg [bu.edu.eg]

- 11. chemshuttle.com [chemshuttle.com]

- 12. 1340313-49-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the versatile reactivity of a bromo-substituted thiadiazole with the modulating effects of a difluoromethyl group, make it a valuable intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the known properties, a detailed plausible synthesis pathway, and a discussion of its reactivity and applications, with a focus on its role in the development of novel therapeutics.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] This five-membered aromatic ring is known for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets. The introduction of a bromine atom at the 2-position provides a versatile handle for a wide range of cross-coupling reactions, enabling the construction of diverse molecular libraries.

Furthermore, the incorporation of fluorine-containing motifs, such as the difluoromethyl (CHF₂) group, has become a cornerstone of modern drug design. The CHF₂ group can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, modulate pKa, and improve membrane permeability. In this compound, the combination of these features results in a highly valuable and reactive building block for the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical and Safety Properties

While comprehensive experimental data for this compound is not extensively published in peer-reviewed literature, key properties can be collated from commercial supplier data and estimations based on structurally related compounds.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1340313-49-6 | [3][4] |

| Molecular Formula | C₃HBrF₂N₂S | [3][4] |

| Molecular Weight | 215.02 g/mol | [3][4] |

| Appearance | Solid, semi-solid, or liquid | [4] |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| Boiling Point | Not available | [5] |

| Melting Point | Not available | [3] |

| Solubility | Expected to have low aqueous solubility | [6] |

Spectroscopic Data (Predicted)

-

¹H NMR: A characteristic triplet in the downfield region for the CHF₂ proton, coupled to the two fluorine atoms.

-

¹³C NMR: Resonances for the two carbons of the thiadiazole ring, with the carbon attached to the bromine atom appearing at a higher chemical shift. The difluoromethyl carbon will appear as a triplet due to C-F coupling.

-

Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Classification: [3]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Precautionary Statements: [7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, consult the full Safety Data Sheet (SDS) from the supplier.[8]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis is envisioned to proceed in two key steps:

-

Cyclization: Formation of the 1,3,4-thiadiazole ring through the reaction of a difluoroacetic acid derivative with thiosemicarbazide to yield 2-amino-5-(difluoromethyl)-1,3,4-thiadiazole.

-

Sandmeyer Bromination: Conversion of the 2-amino group to a bromo group via a diazotization-bromination sequence.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Proposed)

This procedure is adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide.[9][10]

Materials:

-

Difluoroacetic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Appropriate solvent (e.g., toluene or solvent-free)

-

Aqueous base (e.g., sodium bicarbonate or ammonium hydroxide)

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

To a reaction vessel, add equimolar amounts of difluoroacetic acid and thiosemicarbazide.

-

Slowly add the dehydrating agent (e.g., POCl₃ or PPA) while maintaining the temperature below a specified limit (e.g., 60-80 °C).

-

Heat the reaction mixture with stirring for a period of time (typically 2-6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable aqueous base to precipitate the crude product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system to afford pure 2-amino-5-(difluoromethyl)-1,3,4-thiadiazole.

This protocol is based on the well-established Sandmeyer reaction for the conversion of heterocyclic amines to their corresponding bromides.[11]

Materials:

-

2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Suspend 2-amino-5-(difluoromethyl)-1,3,4-thiadiazole in an aqueous solution of hydrobromic acid at a low temperature (0-5 °C).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Add the cold diazonium salt solution to the copper(I) bromide mixture.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product, for example, by column chromatography or distillation under reduced pressure, to yield this compound.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 2-position of the 1,3,4-thiadiazole ring is the primary site of reactivity, making this compound a versatile substrate for a variety of cross-coupling reactions. The electron-deficient nature of the thiadiazole ring activates the C-Br bond towards nucleophilic substitution and oxidative addition in catalytic cycles.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the thiadiazole ring and various aryl or heteroaryl boronic acids or esters. This reaction is typically catalyzed by a palladium(0) species in the presence of a base. This reaction allows for the introduction of a wide range of substituents at the 2-position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the thiadiazole and a primary or secondary amine. This is a crucial transformation for the synthesis of many biologically active compounds, including enzyme inhibitors and receptor modulators.

Other Cross-Coupling Reactions

In addition to the Suzuki and Buchwald-Hartwig reactions, the bromo-thiadiazole can likely participate in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, the Heck reaction with alkenes, and Stille coupling with organostannanes.

Applications in Drug Discovery and Agrochemicals

The unique combination of a reactive handle (the bromo group) and a bioisosteric, metabolism-modulating group (the difluoromethyl moiety) on a stable heterocyclic core makes this compound a highly sought-after building block.

Medicinal Chemistry: PARG Inhibitors

A significant and recent application of this compound is in the development of inhibitors of Poly(ADP-ribose) glycohydrolase (PARG). PARG is a key enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.

In a recent patent, this compound is used as a key intermediate to synthesize a series of indazole-based PARG inhibitors.[12] The thiadiazole moiety is attached to the indazole core via an N-arylation reaction, a variant of the Buchwald-Hartwig amination. The difluoromethyl group in these compounds likely plays a crucial role in modulating the potency and pharmacokinetic properties of the final inhibitors.

Caption: Role of the title compound in the synthesis of PARG inhibitors.

Agrochemicals

While specific examples in the agrochemical field are less documented for this particular compound, fluorinated heterocycles are of great importance in the development of modern pesticides and herbicides. The structural motifs present in this compound are consistent with those found in many commercial agrochemicals, suggesting its potential as a valuable building block in this area as well.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a two-step process involving cyclization and Sandmeyer bromination. The reactivity of the bromo substituent allows for a wide range of functionalization through modern cross-coupling methodologies. Its recent application in the synthesis of potent PARG inhibitors for cancer therapy highlights its significance and potential for the development of future therapeutics. As the demand for novel, fluorinated bioactive molecules continues to grow, the importance of intermediates like this compound in enabling innovation is expected to increase.

References

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Hassan, S. W., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

- Google Patents. (2023). WO2023183850A1 - Composés d'indazole à substitution pipérazine utilisés en tant qu'inhibiteurs de parg.

-

Schäfer, G., et al. (2020). Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki−Miyaura Coupling. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Le, T. V., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2021). WO2021055744A1 - 4-substituted indole and indazole sulfonamido derivatives as parg inhibitors.

-

Al-Amiery, A. A., et al. (2022). Synthesis, characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC. Retrieved from [Link]

-

Kumar, R., et al. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. Retrieved from [Link]

- Google Patents. (2023). WO2023183850A1 - Piperazine substituted indazole compounds as inhibitors of parg.

- Google Patents. (2025). WO2025087941A1 - Parg inhibitors in combination with parp inhibitors and uses thereof.

-

Al-Jubouri, H. H. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. International Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

-

BioWorld. (2023). Forx Therapeutics patents new PARG inhibitors for cancer. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 1340313-49-6[this compound]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-bromo-1,3,4-thiadiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.

-

MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The computed reaction pathway for the coupling between boronic species and TMS diazomethane (R = Ph). Retrieved from [Link]

-

Technology Networks. (n.d.). Tunable Carbon-Carbon and Carbon-Sulfur Cross-Coupling of Boronic Acids with 3,4-Dihydropyrimidine-2-thiones. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). 1,3,4-Thiadiazole: a Promising Pharmacophore. Retrieved from [Link]

Sources

- 1. WO2021055744A1 - 4-substituted indole and indazole sulfonamido derivatives as parg inhibitors - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. labsolu.ca [labsolu.ca]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole (2297935-98-7) for sale [vulcanchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 10. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2023183850A1 - Composés d'indazole à substitution pipérazine utilisés en tant qu'inhibiteurs de parg - Google Patents [patents.google.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide delves into the predicted mechanism of action of a specific derivative, 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole. While direct empirical data on this compound remains limited, this document synthesizes current knowledge on related 1,3,4-thiadiazole analogues to build a robust hypothesis regarding its biological targets and cellular effects. We will explore the potential for this molecule to act as an anticancer agent through various pathways, including enzyme inhibition and disruption of cellular signaling. Furthermore, this guide proposes a comprehensive experimental framework to systematically investigate and validate these hypotheses, providing a roadmap for future research and development.

Introduction: The 1,3,4-Thiadiazole Core - A Privileged Scaffold in Drug Discovery

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is considered a "privileged scaffold" in drug design.[1] Its unique physicochemical properties, including its mesoionic character, allow molecules containing this moiety to readily cross cellular membranes and interact with a diverse array of biological targets.[2] This has led to the development of numerous 1,3,4-thiadiazole derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3][4][5] The therapeutic potential of this scaffold is often attributed to its role as a bioisostere of pyrimidine, a key component of nucleobases, suggesting a potential to interfere with DNA replication and other fundamental cellular processes.[6][7]

Analysis of this compound: A Structurally-Informed Mechanistic Hypothesis

The subject of this guide, this compound, possesses two key functional groups that are likely to dictate its biological activity: a bromine atom at the 2-position and a difluoromethyl group at the 5-position.

-

The Difluoromethyl Group (-CF₂H): This group is known to enhance the lipophilicity of a molecule, which can improve its membrane permeability and cellular uptake.[8] The fluorine atoms are strong electron withdrawers and can participate in hydrogen bonding, potentially modulating the binding affinity of the molecule to its biological targets.[8]

-

The Bromo Substituent (-Br): The bromine atom is a halogen that can participate in halogen bonding and hydrophobic interactions within the binding pockets of proteins. Its presence can significantly influence the binding orientation and affinity of the compound.

Based on the extensive literature on substituted 1,3,4-thiadiazoles, we can postulate several potential mechanisms of action for this compound, primarily in the context of oncology.

Putative Anticancer Mechanisms

The 1,3,4-thiadiazole nucleus is a common feature in many compounds investigated for their anticancer properties.[2][6][9][10] The potential mechanisms are often multi-faceted and can include:

-

Enzyme Inhibition: 1,3,4-thiadiazole derivatives are known to inhibit a variety of enzymes crucial for cancer cell survival and proliferation.[11] These include:

-

Carbonic Anhydrases (CAs): Inhibition of CAs can disrupt pH regulation in tumor cells, leading to apoptosis.

-

Kinases: Several kinases in critical signaling pathways, such as PI3K/Akt/mTOR and receptor tyrosine kinases (e.g., EGFR, HER2), are targets for 1,3,4-thiadiazole-based inhibitors.[8][12]

-

Matrix Metalloproteinases (MMPs): Inhibition of MMPs can prevent tumor invasion and metastasis.

-

-

Interference with DNA Synthesis: Due to its structural similarity to pyrimidine, the 1,3,4-thiadiazole ring may interfere with nucleotide synthesis or directly with DNA replication processes.[7][9]

-

Induction of Apoptosis: Many anticancer 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[13]

-

Disruption of Microtubule Dynamics: Some heterocyclic compounds can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

The combination of the electron-withdrawing difluoromethyl group and the hydrophobic bromine atom in this compound suggests a strong potential for this compound to act as a potent enzyme inhibitor, particularly targeting kinase pathways.

Caption: Hypothesized kinase inhibition pathway.

Proposed Experimental Workflow for Mechanistic Elucidation

To move from hypothesis to empirical evidence, a structured experimental approach is necessary. The following workflow outlines a series of assays to systematically determine the mechanism of action of this compound.

Caption: Proposed experimental workflow.

Step 1: In Vitro Cytotoxicity and Cellular Effects

Objective: To determine the cytotoxic potential of the compound against a panel of cancer cell lines and to assess its effects on apoptosis and the cell cycle.

Experimental Protocols:

-

Cell Viability Assay (MTT or CellTiter-Glo®):

-

Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates.

-

Treat cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT reagent or CellTiter-Glo® reagent and incubate.

-

Measure absorbance or luminescence to determine cell viability and calculate the IC₅₀ value.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound at its IC₅₀ concentration.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population by flow cytometry to quantify apoptotic and necrotic cells.

-

-

Cell Cycle Analysis (PI Staining):

-

Treat cells with the compound and fix them in ethanol.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

| Assay | Purpose | Expected Outcome for Active Compound |

| Cell Viability | Determine cytotoxicity | Low IC₅₀ values |

| Apoptosis | Quantify programmed cell death | Increased percentage of apoptotic cells |

| Cell Cycle | Identify effects on cell division | Arrest in a specific phase of the cell cycle |

Step 2: Target Identification and Validation

Objective: To identify the specific molecular target(s) of the compound.

Experimental Protocols:

-

Kinase Panel Screening:

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

-

The compound will be tested against a large panel of purified kinases to identify potential targets.

-

-

Western Blotting:

-

Treat cells with the compound.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Probe with antibodies against the suspected kinase targets and their downstream effectors to assess changes in phosphorylation status.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with the compound.

-

Heat the cell lysate to various temperatures.

-

Analyze the soluble protein fraction by Western blotting to determine if the compound stabilizes its target protein against thermal denaturation, confirming direct binding.

-

Step 3: In Vivo Efficacy

Objective: To evaluate the antitumor activity of the compound in a living organism.

Experimental Protocol:

-

Xenograft Mouse Model:

-

Implant human cancer cells subcutaneously into immunodeficient mice.

-

Once tumors are established, treat the mice with the compound or a vehicle control.

-

Measure tumor volume over time to assess the efficacy of the compound in inhibiting tumor growth.

-

Conclusion

While the precise mechanism of action of this compound is yet to be fully elucidated, its chemical structure strongly suggests its potential as a bioactive molecule, particularly in the realm of anticancer drug discovery. The 1,3,4-thiadiazole core, combined with the influential difluoromethyl and bromo substituents, provides a strong rationale for investigating its inhibitory effects on key cellular signaling pathways, such as those regulated by kinases. The proposed experimental workflow offers a clear and logical path forward for researchers to systematically unravel the therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for the future design and development of novel 1,3,4-thiadiazole-based therapeutics.

References

- 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole - 2297935-98-7 - Vulcanchem. (URL: )

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022-10-17). (URL: )

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed. (URL: )

- (PDF)

- 1,3,4-Thiadiazole Based Anticancer Agents. (URL: )

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022-12-06). (URL: )

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025-08-08). (URL: )

- Biological Activities of 1,3,4-Thiadiazole Derivatives: Review - ResearchG

- 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed. (URL: )

- A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (URL: )

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (URL: )

- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. (URL: )

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025-04-16). (URL: )

- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchG

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (URL: )

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole (2297935-98-7) for sale [vulcanchem.com]

- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 11. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bepls.com [bepls.com]

An In-depth Technical Guide to 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Thiadiazoles in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, the synthesis and exploration of fluorinated 1,3,4-thiadiazole derivatives, such as 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole, have garnered substantial interest within the drug discovery community. This technical guide provides a comprehensive overview of the synthesis, key properties, and potential applications of this promising heterocyclic compound.

Physicochemical Properties and Structural Features

This compound is a halogenated heterocyclic compound with the molecular formula C₃HBrF₂N₂S and a molecular weight of approximately 215.02 g/mol .[4][5][6] The presence of both a bromine atom and a difluoromethyl group imparts distinct electronic properties to the thiadiazole ring, influencing its reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 1340313-49-6 | [4][5][6] |

| Molecular Formula | C₃HBrF₂N₂S | [4][5][6] |

| Molecular Weight | 215.02 g/mol | [4][5][6] |

| Storage | Inert atmosphere, 2-8°C | [4][5] |

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached in a two-step process, beginning with the construction of the core heterocyclic structure, followed by the introduction of the bromine atom.

Part 1: Synthesis of the Precursor: 2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole

The initial step involves the synthesis of the key intermediate, 2-amino-5-(difluoromethyl)-1,3,4-thiadiazole. This is typically achieved through the cyclization of a thiosemicarbazide derivative with an appropriate difluoromethyl-containing starting material. A common and effective method involves the reaction of thiosemicarbazide with difluoroacetic acid in the presence of a dehydrating agent, such as a strong acid or a coupling reagent.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide (1.0 equivalent) and difluoroacetic acid (1.1 equivalents).

-

Solvent and Catalyst: Add a suitable solvent, such as toluene or dioxane, to the flask. Cautiously add a catalytic amount of a strong acid, like sulfuric acid or polyphosphoric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-amino-5-(difluoromethyl)-1,3,4-thiadiazole.

Part 2: The Sandmeyer Reaction: Introducing the Bromo-Functionality

With the amino-thiadiazole precursor in hand, the introduction of the bromine atom at the 2-position is efficiently accomplished via the Sandmeyer reaction.[7][8][9][10] This classic transformation involves the diazotization of the primary aromatic amine followed by a copper(I) bromide-mediated substitution.

Detailed Experimental Protocol: Synthesis of this compound

-

Diazotization: Dissolve 2-amino-5-(difluoromethyl)-1,3,4-thiadiazole (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5°C in an ice bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise to the cooled solution, maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Copper(I) Bromide Addition: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas is typically observed.

-

Work-up and Extraction: Quench the reaction by adding water. Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to afford this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

| Spectroscopic Data | Predicted Features |

| ¹H NMR | A characteristic triplet in the region of δ 6.5-7.5 ppm, corresponding to the proton of the difluoromethyl group, with coupling to the two fluorine atoms. |

| ¹³C NMR | Signals for the two carbon atoms of the thiadiazole ring, with the carbon bearing the bromine atom appearing at a lower field. The difluoromethyl carbon will appear as a triplet due to C-F coupling. A ¹³C NMR spectrum for the related 2-amino-5-bromo-1,3,4-thiadiazole is available for comparison.[11] |

| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group, with coupling to the proton. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine. |

Potential Applications in Drug Discovery and Agrochemicals

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2][12][13][14] The introduction of a difluoromethyl group and a bromine atom in this compound suggests several promising avenues for its application.

Anticancer Potential

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and histone deacetylases.[1][2] The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially engaging in key hydrogen bonding interactions within the active sites of enzymes. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole ring is a common feature in many antimicrobial and antifungal agents.[3][14] The electron-withdrawing nature of the difluoromethyl group and the lipophilicity imparted by the bromine atom could enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Agrochemical Applications

Thiadiazole derivatives have also found applications as fungicides and herbicides in the agrochemical industry. The unique combination of functional groups in this compound makes it a candidate for screening in this area as well.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential in medicinal and agrochemical research. The synthetic route, centered around the robust Sandmeyer reaction, is well-precedented and accessible. While detailed biological data for this specific compound is currently sparse, the extensive literature on the pharmacological activities of the 1,3,4-thiadiazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on the detailed biological evaluation of this compound against a range of cancer cell lines and microbial strains, as well as the elucidation of its precise mechanism of action. Such studies will be crucial in unlocking the full potential of this intriguing fluorinated heterocycle.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Sandmeyer-Reaktion. ResearchGate. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Institutes of Health. [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

1,3,4-Thiadiazole synthesis. Organic Chemistry Portal. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

1340313-49-6[this compound]. Acmec Biochemical. [Link]

-

Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

This compound. LabSolutions. [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. [Link]

-

Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. National Institutes of Health. [Link]

-

2-Amino-5-bromo-1,3,4-thiadiazole. SpectraBase. [Link]

Sources

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. 1340313-49-6|this compound|BLD Pharm [bldpharm.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 1340313-49-6[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. While a singular "discovery" paper for this specific molecule is not prominently documented in publicly accessible literature, its synthesis and importance can be understood through established principles of heterocyclic chemistry. This guide elucidates the logical synthetic pathway, details its physicochemical properties, and explores its potential applications, particularly in drug discovery and crop protection. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and agrochemical development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This five-membered aromatic heterocycle is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide range of biological targets. The introduction of fluorine atoms or fluorine-containing motifs, such as the difluoromethyl group (-CF₂H), into organic molecules can profoundly influence their physicochemical and biological properties. The difluoromethyl group, in particular, is a valuable substituent in drug design as it can serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and target binding affinity.

This compound emerges as a key building block, combining the versatile bioactivity of the 1,3,4-thiadiazole core with the unique modulatory effects of the difluoromethyl group. The bromine atom at the 2-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for screening and optimization.

Elucidating the Discovery: A Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole

The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is typically achieved through the cyclocondensation of thiosemicarbazide with a suitable carboxylic acid.[3] In this case, difluoroacetic acid serves as the source of the difluoromethyl group. The reaction is generally acid-catalyzed, often employing strong acids like sulfuric acid or polyphosphoric acid to facilitate the dehydration and ring closure.

Causality of Experimental Choices:

-

Thiosemicarbazide: This molecule provides the N-C-S backbone and the amino group at the 2-position of the resulting thiadiazole.

-

Difluoroacetic Acid: This reagent introduces the desired difluoromethyl substituent at the 5-position.

-

Acid Catalyst (e.g., Polyphosphoric Acid): The strong acid protonates the carbonyl oxygen of difluoroacetic acid, activating it for nucleophilic attack by the terminal nitrogen of thiosemicarbazide. It then acts as a dehydrating agent to drive the cyclization to completion.

Step 2: Sandmeyer-type Bromination

The conversion of the 2-amino group to a 2-bromo substituent is a classic transformation achieved via a Sandmeyer-type reaction.[4][5] This reaction proceeds through the formation of a diazonium salt from the aromatic amine, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.

Causality of Experimental Choices:

-

Sodium Nitrite (NaNO₂) and Hydrobromic Acid (HBr): These reagents react in situ to generate nitrous acid (HNO₂), which diazotizes the amino group of the thiadiazole, forming a reactive diazonium salt intermediate.

-

Copper(I) Bromide (CuBr): This catalyst facilitates the displacement of the diazonium group with a bromide ion. The copper(I) species is believed to participate in a single-electron transfer mechanism, leading to the formation of an aryl radical and dinitrogen gas, followed by bromine transfer.

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound are key to its utility as a chemical building block. Below is a summary of its known properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₃HBrF₂N₂S | [6][7] |

| Molecular Weight | 215.02 g/mol | [6][7] |

| CAS Number | 1340313-49-6 | [6][7] |

| Appearance | Solid, semi-solid, or liquid | |

| Storage Temperature | 2-8 °C, under inert atmosphere | [7] |

| Purity (Typical) | ≥95% | [7] |

While specific spectral data from primary literature is scarce, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.[8] The expected spectroscopic features would include:

-

¹H NMR: A characteristic triplet for the proton of the difluoromethyl group (CHF₂) due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.

-

¹³C NMR: Resonances for the two carbons of the thiadiazole ring and the difluoromethyl carbon, with the latter showing a triplet due to one-bond C-F coupling.

-

Mass Spectrometry: A molecular ion peak exhibiting a characteristic isotopic pattern for a molecule containing one bromine atom.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound, based on established procedures for analogous compounds.

Protocol 1: Synthesis of 2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole

Caption: Workflow for the synthesis of the amino-thiadiazole intermediate.

Step-by-Step Methodology:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (1.0 eq) and difluoroacetic acid (1.1 eq).

-

Carefully add polyphosphoric acid (e.g., 10 parts by weight relative to thiosemicarbazide) to the flask in portions, while cooling in an ice bath to manage the initial exotherm.

-

After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., ammonium hydroxide or sodium hydroxide) until the pH is approximately 7-8. This should be done in an ice bath to control the temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the crude 2-amino-5-(difluoromethyl)-1,3,4-thiadiazole.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Protocol 2: Synthesis of this compound

Step-by-Step Methodology:

-

Suspend 2-amino-5-(difluoromethyl)-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (e.g., 48% HBr). Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Agrochemicals

The 1,3,4-thiadiazole scaffold is present in a number of commercial and developmental fungicides. The unique electronic properties conferred by the difluoromethyl group can enhance the fungicidal potency and spectrum of activity. The bromo substituent allows for the introduction of various other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore structure-activity relationships and develop novel crop protection agents.[9]

Medicinal Chemistry

In drug discovery, this compound serves as a versatile building block for the synthesis of potential therapeutic agents. The 1,3,4-thiadiazole core has been investigated for a wide range of targets, including kinases, proteases, and various receptors. The ability to modify the 2-position of the ring allows for the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Caption: Applications of the title compound as a synthetic intermediate.

Conclusion

This compound stands as a testament to the enabling power of fluorinated heterocyclic building blocks in modern chemical research. While its formal "discovery" may not be encapsulated in a single seminal publication, its logical and accessible synthesis from common starting materials underscores its practical utility. The combination of a reactive bromine handle, a biologically relevant thiadiazole core, and the modulating influence of a difluoromethyl group makes it a highly valuable intermediate for the development of new fungicides and pharmaceuticals. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this versatile molecule into their synthetic and drug discovery programs.

References

- Kaur, H., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28015-28037.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.

- Al-Sultani, K. J., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry.

-

ChemHere. (n.d.). CAS: 1340313-49-6 Name: this compound. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

- Schäfer, G., et al. (2020). Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki−Miyaura Coupling. Organic Process Research & Development, 24(1), 112-121.

- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- Le, T. N., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.

- Google Patents. (n.d.). Certain 1,2,4-thiadiazoles.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

- Google Patents. (n.d.). Fungicidal active compound combinations.

-

ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Popiolek, L., & Kosikowska, U. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.

-

ResearchGate. (n.d.). Structural and vibrational studies of the potential anticancer agent, 5-difluoromethyl-1,3,4-thiadiazole-2-amino by DFT calculations. Retrieved from [Link]

- Song, Y., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 19479.

- El-Sayed, W. A., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 3649–3660.

- El-Sayed, W. A., et al. (2017).

-

ResearchGate. (n.d.). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]

- Mbougong, G. A., et al. (2023). The Thiadiazole Ring (THD) Is a Building Block for Potential Inhibitors of the SARS-CoV-2 Main Protease (Mpro): Theoretical Look into the Structure, Reactivity, and Binding Profile of Three 1,3,4-THD Derivatives toward Mpro. International Journal of Molecular Sciences, 24(24), 17498.

- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 25(29), 3453-3474.

- Istrate, E. I., et al. (2023).

- Matysiak, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 23(5), 2862.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

Sources

- 1. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. chemshuttle.com [chemshuttle.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. 1340313-49-6|this compound|BLD Pharm [bldpharm.com]

- 9. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole: A Technical Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is not widely published, this document leverages established principles and data from structurally related 1,3,4-thiadiazole derivatives to provide researchers with a robust methodology for data acquisition and interpretation. This guide details predicted mass spectrometric properties and outlines detailed protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it offers insights into the expected spectral features, enabling researchers to validate the synthesis and purity of this compound.

Introduction: The Scientific Imperative

The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom and a difluoromethyl group to this privileged heterocycle, as in this compound, is anticipated to modulate its physicochemical and biological properties significantly. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the difluoromethyl group is a well-regarded bioisostere for a hydroxyl or thiol group, capable of enhancing metabolic stability and binding affinity.

Given the synthetic and potential therapeutic importance of this molecule, its unambiguous structural elucidation and purity assessment are paramount. Spectroscopic analysis is the gold standard for this purpose. This guide is designed to be a practical resource for researchers, providing both the theoretical underpinnings and detailed experimental protocols for the comprehensive spectroscopic characterization of this compound.

Molecular and Physicochemical Properties

A foundational understanding of the basic properties of this compound is essential before embarking on spectroscopic analysis.

| Property | Value | Source |

| CAS Number | 1340313-49-6 | [3][4] |

| Molecular Formula | C₃HBrF₂N₂S | [3][5] |

| Molecular Weight | 215.02 g/mol | [3][5] |

| SMILES | FC(C1=NN=C(Br)S1)F | [3] |

| InChI Key | GQUADXWTZXHNAT-UHFFFAOYSA-N | [4][6] |

| Purity (Typical) | ≥95% | [5][7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

Mass Spectrometry: Elucidating the Molecular Ion

Mass spectrometry is a critical first step in the characterization of a novel compound, providing a direct measurement of its molecular weight and offering insights into its fragmentation patterns.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.90846 |

| [M+Na]⁺ | 236.89040 |

| [M-H]⁻ | 212.89390 |

| [M+NH₄]⁺ | 231.93500 |

| [M+K]⁺ | 252.86434 |

Data sourced from PubChem predictions.[6]

Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for acquiring a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for a molecule with the expected volatility of the target compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum for this peak.

-

Look for the molecular ion peak (M⁺). Due to the presence of bromine, expect a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

Analyze the fragmentation pattern for characteristic losses, such as the loss of Br, F, or CHF₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the atomic connectivity and chemical environment.

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum is expected to be relatively simple, with a single key signal for the proton of the difluoromethyl group.

-

Chemical Shift (δ): The proton of the CHF₂ group is expected to resonate as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift will be significantly downfield due to the electron-withdrawing effects of the fluorine atoms and the thiadiazole ring, likely in the range of δ 6.5-7.5 ppm.

-

Coupling Constant (J): A characteristic large two-bond proton-fluorine coupling constant (²JHF) of approximately 50-60 Hz is expected.

Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Thiadiazole Carbons: The two carbons of the 1,3,4-thiadiazole ring are expected to appear at distinct chemical shifts in the aromatic region (δ 150-170 ppm). The carbon atom bonded to the bromine (C2) will likely be at a different chemical shift than the carbon atom bonded to the difluoromethyl group (C5).[8][9]

-

Difluoromethyl Carbon: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). Its chemical shift will be in the range of δ 110-120 ppm.

Predicted ¹⁹F NMR Spectral Features

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.

-

Chemical Shift (δ): A single resonance is expected for the two equivalent fluorine atoms of the CHF₂ group.

-

Coupling: This signal will appear as a doublet due to coupling with the single proton (²JFH), with a coupling constant matching that observed in the ¹H NMR spectrum (approximately 50-60 Hz).

Experimental Protocol for NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-